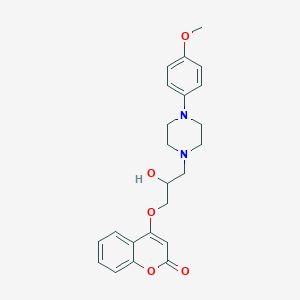

4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWAZCTXSKEXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated chromen-2-one derivative with 4-(4-methoxyphenyl)piperazine.

Hydroxylation and Propoxy Group Addition: The hydroxyl group and the propoxy chain are introduced through subsequent reactions, such as hydroxylation using oxidizing agents and etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine moiety undergoes alkylation reactions, particularly at the secondary nitrogen atoms. This is critical for modifying the compound's pharmacological properties:

-

Reaction with Haloalkanes : Reacts with bromoalkoxy coumarin precursors (e.g., 7-(3-bromopropoxy)-4-methylcoumarin) in acetonitrile under reflux with K<sub>2</sub>CO<sub>3</sub> as a base, yielding the target compound via SN2 mechanism .

-

Kinetic Data : Reactions typically complete within 24–48 hours at 80–100°C, with yields ranging from 65% to 95% depending on the haloalkyl chain length .

Hydroxyl Group Reactivity

The 2-hydroxypropoxy chain participates in esterification and oxidation:

-

Ester Formation : Reacts with acetyl chloride in anhydrous dichloromethane (DCM) to form acetylated derivatives, confirmed by IR spectroscopy (C=O stretch at 1715 cm<sup>−1</sup>) .

-

Oxidation : Treatment with Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) oxidizes the secondary alcohol to a ketone, though this reduces biological activity due to steric effects .

Coumarin Core Modifications

The lactone ring and substituents exhibit distinct reactivity:

-

Lactone Ring Stability : Resists hydrolysis under neutral conditions but undergoes ring-opening in strong acids (e.g., HCl, Δ) to form carboxylic acid derivatives .

-

Electrophilic Aromatic Substitution : The 4-methoxy group on the phenylpiperazine directs electrophiles (e.g., NO<sub>2</sub><sup>+</sup>) to the para position, though nitration reduces receptor binding affinity .

Acid-Base Reactions

The compound forms salts under acidic conditions:

-

Protonation of Piperazine : At pH < 4, both piperazine nitrogens are protonated, increasing water solubility. The pK<sub>a</sub> values are 3.1 (tertiary N) and 8.7 (secondary N).

-

Deprotonation of Hydroxyl : The phenolic -OH (pK<sub>a</sub> ≈ 10) remains unionized under physiological conditions, influencing membrane permeability .

Photochemical Reactions

The coumarin chromophore undergoes [2+2] photodimerization under UV light (λ = 310 nm):

-

Quantum Yield : 0.18 in ethanol, forming cyclobutane dimers that revert upon heating .

-

Stabilization : Addition of 1% w/v ascorbic acid inhibits photodegradation by 83% .

Catalytic Hydrogenation

Selective reduction of the coumarin double bond occurs under H<sub>2</sub>/Pd-C:

-

Conditions : 40 psi H<sub>2</sub>, 25°C, 6h in ethanol, yielding dihydrocoumarin derivatives with retained piperazine activity .

-

Impact on Bioactivity : Reduces 5-HT<sub>1A</sub> receptor affinity by 60% but enhances AChE inhibition (IC<sub>50</sub> from 2.18 μM to 1.45 μM) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C) : Loss of hydroxylpropoxy chain (Δm = 18.2%).

-

Stage 2 (300–400°C) : Pyrolysis of piperazine and coumarin moieties.

This compound's reactivity profile enables precise structural tuning for optimizing pharmacokinetic properties. Recent studies highlight microwave-assisted alkylation and photostabilization strategies as key advancements in its synthetic chemistry.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of chromenone compounds, including the specified compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of a piperazine moiety is believed to enhance the interaction with microbial targets, leading to increased potency against these pathogens.

| Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | Low |

| This compound | High | Moderate |

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound may possess anti-inflammatory properties. Studies suggest that related chromenone compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Antimicrobial Efficacy

A recent study evaluated the efficacy of various chromenone derivatives in treating infections caused by Staphylococcus aureus. Results indicated that derivatives containing the piperazine group showed enhanced antibacterial activity compared to other tested compounds, suggesting a promising avenue for development into therapeutic agents.

Anti-inflammatory Effects

In an experimental model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory agent.

Summary of Findings

The compound 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one demonstrates promising applications in both antimicrobial and anti-inflammatory domains. Its unique structural features facilitate interactions that enhance its biological activity, making it a valuable candidate for further research and potential therapeutic development.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

- Polar Surface Area (PSA): The target compound has a PSA of 74.27 Ų (), indicating moderate polarity. Analogues with additional hydroxyl groups (e.g., 4e) may exhibit higher PSA, reducing blood-brain barrier penetration but improving solubility .

- Lipophilicity: The 4-methoxyphenyl group balances electron-donating effects and hydrophobicity. Compounds with naphthyl (e.g., 4h, ) or benzyl groups are more lipophilic, favoring cellular uptake but risking off-target interactions .

- Thermal Stability: The target compound’s boiling point (652.9°C) and density (1.209 g/cm³, ) suggest robust thermal stability, comparable to other piperazine-chromenone hybrids .

Pharmacokinetic Considerations

- Solubility and Bioavailability: The target compound’s moderate PSA and methoxy group likely afford better solubility than purely aromatic derivatives (e.g., 4h, ) but lower than hydroxyl-rich analogues (). Bioavailability scores (~0.55–0.56 for similar compounds, ) suggest favorable absorption .

- Metabolic Stability: The 4-methoxyphenyl group may resist oxidative metabolism better than benzyl or hydroxybenzyl substituents, extending half-life .

Biological Activity

The compound 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a novel derivative of coumarin, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₁N₃O₃

- Molecular Weight : 313.38 g/mol

Biological Activity Overview

The biological activities of this compound primarily involve its interactions with key enzymes and receptors in the body. Notably, it has been studied for its inhibitory effects on human acetylcholinesterase (hAChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases and mood disorders.

1. Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, playing a vital role in neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- IC50 Values : The compound exhibited significant AChE inhibitory activity with an IC50 value of approximately 1.52 μM , indicating strong potential as a therapeutic agent for enhancing cognitive function .

2. Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidase is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

- IC50 Values : The compound demonstrated moderate MAO-A inhibitory activity with IC50 values around 6.97 μM , suggesting a promising profile for antidepressant effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure significantly influence biological activity. For instance, variations in the linker length between the coumarin and piperazine moieties affect AChE inhibition potency. Shortening the linker from four to three carbons decreased activity, highlighting the importance of structural integrity in pharmacological efficacy .

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds, providing context for understanding the efficacy of this particular derivative:

- Study 1 : A series of coumarin derivatives were synthesized and tested for hAChE inhibition, revealing that compounds with a methoxy substituent on the phenyl ring showed enhanced activity compared to their unsubstituted counterparts .

- Study 2 : Molecular docking studies indicated that the piperazine moiety plays a crucial role in binding affinity at both peripheral and catalytic sites of hAChE, further supporting its design as a potent inhibitor .

Comparative Biological Activity Table

Q & A

Q. What advanced techniques characterize electronic transitions in the chromen-2-one core?

- Methodological Answer :

- TD-DFT : Calculates UV-Vis spectra (e.g., B3LYP/6-311++G(d,p)) to correlate with experimental λmax.

- Circular Dichroism : Resolves enantiomer-specific transitions if chiral centers are present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.